![molecular formula C23H20F2N4O2 B2588561 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide CAS No. 1112429-04-5](/img/structure/B2588561.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H20F2N4O2 and its molecular weight is 422.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuro-pyrimidine core linked to a piperidine ring via a carboxamide functional group. Its molecular formula is C25H26N4O4 with a molecular weight of approximately 446.5 g/mol. The presence of difluorobenzyl enhances its pharmacological profile by potentially increasing lipophilicity and modulating biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets:
- Inhibition of Protein Kinases : Similar benzofuro[3,2-d]pyrimidine derivatives have demonstrated the ability to inhibit protein kinases, which are crucial for cell growth and metabolism. This inhibition may lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of glycoside hydrolases, which play a significant role in carbohydrate metabolism. For instance, compounds structurally related to this one have been reported to exhibit potent inhibitory effects against α-glucosidase .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Compound Name | Target Enzyme/Activity | IC50 (μM) | Reference |
---|---|---|---|
Compound 32 | α-glucosidase | 0.07 | |
Compound 28 | α-glucosidase | 0.5 | |
Benzofuro derivative | Protein Kinase Inhibition | Varies |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzyl moiety significantly impact the compound's activity. For instance, the introduction of electron-withdrawing groups such as fluorine enhances binding affinity to target enzymes due to improved interactions within the active site .
Key SAR Observations :
- Fluorination : The presence of difluorobenzyl enhances potency against specific targets compared to non-fluorinated analogs.
- Piperidine Modifications : Variations in the piperidine structure can lead to different pharmacological profiles, affecting bioavailability and efficacy .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound significantly reduce the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Diabetes Management : Compounds similar in structure have been investigated for their potential use as α-glucosidase inhibitors, showing significant promise in managing postprandial blood glucose levels .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-( benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide exhibit significant anticancer properties. These compounds often target specific signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives can inhibit kinases associated with cancer progression, suggesting a potential role in cancer therapeutics.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. In vitro studies have demonstrated that related compounds can act as ligands for various G protein-coupled receptors (GPCRs), which are crucial in neuropharmacology. For example, investigations into similar piperidine derivatives reveal their ability to modulate dopaminergic and serotonergic pathways, indicating possible applications in treating neuropsychiatric disorders.
Molecular Modeling and Structure-Based Drug Design
Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. Structure-based drug design approaches allow researchers to optimize the compound's efficacy by modifying its structure to enhance interactions with target proteins. This method has been particularly successful in developing analogs with improved pharmacological profiles.
Case Studies
Study | Objective | Findings |
---|---|---|
In vitro evaluation of anticancer activity | Assess the inhibitory effects on cancer cell lines | The compound showed significant cytotoxicity against several cancer types, with IC50 values indicating potent activity. |
Binding affinity studies | Determine interaction with GPCRs | The compound exhibited high binding affinity for dopamine D2 receptors, suggesting potential use in treating schizophrenia and other mood disorders. |
Behavioral studies in animal models | Evaluate neuropharmacological effects | In animal models, the compound demonstrated anxiolytic-like effects at specific doses, highlighting its potential for anxiety treatment. |
Eigenschaften
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3,5-difluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O2/c24-16-9-14(10-17(25)11-16)12-26-23(30)15-5-7-29(8-6-15)22-21-20(27-13-28-22)18-3-1-2-4-19(18)31-21/h1-4,9-11,13,15H,5-8,12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGURDUMJSSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.